8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and purine rings. Pyrazole rings can undergo various reactions including alkylation, acylation, and sulfonation .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Cytotoxic Activity : The synthesis of various carboxamide derivatives, including compounds structurally related to the queried chemical, has shown potent cytotoxic activities against different cell lines such as murine P388 leukemia and human Jurkat leukemia (Deady et al., 2003).
- Metal Complexes in DNA Recognition : A study on 6-(3,5-Dimethylpyrazol-1-yl)purine, a structurally similar compound, demonstrated its use in forming metal-mediated base pairs, indicating potential applications in DNA recognition and synthetic biology (Sinha et al., 2015).
Antimicrobial and Anticancer Applications
- Anticancer, Anti-HIV, and Antimicrobial Activities : Research on tricyclic triazino and triazolo[4,3-e]purine derivatives, which are chemically related to the queried compound, revealed significant anticancer, anti-HIV, and antimicrobial properties (Ashour et al., 2012).
- Antimicrobial Activity of Isoxazoline Derivatives : Isoxazoline derivatives, related in structure, have shown adequate inhibitory efficiency against gram-positive and gram-negative bacteria, suggesting potential antimicrobial applications (Zaki et al., 2016).
Synthesis and Chemical Reactivity
- Synthesis of Unsubstituted Pyrazolidine-3,5-dione : Research into the synthesis of pyrazolidine-3,5-dione, which shares a pyrazole moiety with the queried compound, highlights the chemical reactivity and potential for creating various derivatives (Dubau, 1983).
- Synthesis of Polymethylenepurine Derivatives : A study focused on the synthesis of 7,8-polymethylenepurine derivatives, illustrating the diverse potential in creating structurally varied compounds for various applications (Nilov et al., 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-6-8-21-14(23)12-13(19(5)16(21)24)17-15(20(12)7-2)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGGJLHIYKFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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